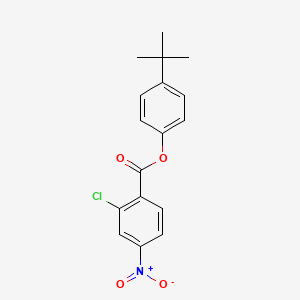

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-tert-butylphenyl 2-chloro-4-nitrobenzoate comprises a benzoate core with three distinct substituents: a chlorine atom at the 2-position, a nitro group at the 4-position, and a 4-tert-butylphenyl ester at the 1-position. Single-crystal X-ray diffraction studies confirm a triclinic crystal system with space group P -1, featuring unit cell parameters a = 7.7069(10) Å, b = 10.4968(14) Å, c = 11.1874(15) Å, and angles α = 93.206(2)°, β = 102.273(2)°, γ = 104.014(2)°. The tert-butyl group adopts a staggered conformation relative to the ester oxygen, minimizing steric clashes with the nitro and chlorine substituents.

Key crystallographic features include:

- Dihedral angles : The benzene ring of the nitrobenzoate moiety forms a dihedral angle of 80.21(1)° with the deprotonated carboxylate group, while the tert-butylphenyl group lies nearly coplanar with the ester linkage (dihedral angle = 24.56(9)°).

- Intermolecular interactions : The crystal packing is stabilized by C–H···O hydrogen bonds between the nitro group’s oxygen atoms and aromatic protons of adjacent molecules, with bond lengths ranging from 2.42 to 2.58 Å. Additional stabilization arises from π–π stacking between parallel-displaced benzene rings, with centroid-to-centroid distances of 3.6408(9)–3.7023(8) Å.

The tert-butyl group’s steric bulk creates voids in the crystal lattice, reducing packing efficiency compared to smaller alkyl esters. This is evidenced by a lower calculated density (1.298 g/cm³) relative to methyl or ethyl nitrobenzoate analogs.

Electronic Structure and Substituent Effects

Electronic effects in this compound arise from the synergistic interplay of its substituents:

- Nitro group : The strong electron-withdrawing nitro substituent at the 4-position induces significant positive charge density at the 2- and 6-positions of the benzene ring, as confirmed by Natural Population Analysis (NPA) charges derived from DFT calculations. This polarization increases the electrophilicity of the chlorine-bearing carbon, as evidenced by its reduced electron density (−0.23 |e|) compared to unsubstituted benzoates.

- Chlorine atom : The 2-chloro substituent exerts an ortho-directing effect, stabilizing the nitro group’s orientation through resonance-assisted conjugation. IR spectroscopy reveals a characteristic C–Cl stretching vibration at 503 cm⁻¹, shifted 15 cm⁻¹ higher than in non-nitrated chloroaromatics due to conjugation with the nitro group.

- tert-Butylphenyl ester : The electron-donating tert-butyl group hyperconjugatively stabilizes the ester carbonyl, reducing its stretching frequency to 1740 cm⁻¹ (compared to 1765 cm⁻¹ in methyl esters). This group’s inductive effect also modulates the nitro group’s electrostatic potential, lowering its partial negative charge by 0.12 |e| relative to unsubstituted phenyl esters.

Substituent effects manifest in the compound’s UV-Vis spectrum, which shows a bathochromic shift (λₘₐₓ = 298 nm) compared to 4-nitrobenzoic acid (λₘₐₓ = 265 nm), attributable to extended conjugation through the ester linkage.

Comparative Structural Analysis with Related Nitrobenzoate Derivatives

Comparative studies highlight distinct structural trends when this compound is contrasted with analogous nitrobenzoates:

| Feature | 4-Tert-butylphenyl 2-Cl-4-NO₂-benzoate | Methyl 2-Cl-4-NO₂-benzoate | 8-Hydroxyquinolinium 2-carboxy-6-NO₂-benzoate |

|---|---|---|---|

| Crystal System | Triclinic (P -1) | Monoclinic (P2₁/c*) | Triclinic (P -1) |

| Unit Cell Volume (ų) | 852.5(2) | 743.8 | 669.77(6) |

| π–π Stacking Distance | 3.6408(9)–3.7023(8) Å | 3.812(2) Å | 3.6590(9)–3.7023(8) Å |

| C=O Stretching (cm⁻¹) | 1740 | 1765 | 1711 |

Key differences include:

- Packing efficiency : The tert-butyl derivative’s larger unit cell volume (852.5 vs. 743.8 ų for methyl ester) reflects reduced packing density due to steric hindrance.

- Hydrogen bonding : Unlike the 8-hydroxyquinolinium salt, which forms N–H···O bonds with water molecules, the tert-butyl compound relies solely on weaker C–H···O interactions, resulting in a lower melting point (97–100°C vs. 215–218°C for the quinolinium salt).

- Conformational rigidity : The tert-butyl group restricts rotation about the ester linkage, fixing the dihedral angle between aromatic rings at 24.56(9)°, whereas methyl esters exhibit greater torsional flexibility (±8.3°).

Structure

3D Structure

Properties

CAS No. |

452927-02-5 |

|---|---|

Molecular Formula |

C17H16ClNO4 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(4-tert-butylphenyl) 2-chloro-4-nitrobenzoate |

InChI |

InChI=1S/C17H16ClNO4/c1-17(2,3)11-4-7-13(8-5-11)23-16(20)14-9-6-12(19(21)22)10-15(14)18/h4-10H,1-3H3 |

InChI Key |

AIHKFJPEEDMKEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-tert-butylphenol with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under controlled conditions. The electron-withdrawing nitro group at the 4-position activates the aromatic ring, directing incoming nucleophiles to specific positions. For example:

-

Amination : Reaction with ammonia or primary amines yields 2-amino-4-nitrobenzoate derivatives. Steric hindrance from the tert-butyl group may slow reaction kinetics12.

-

Hydrolysis : Alkaline conditions promote ester hydrolysis, forming 2-chloro-4-nitrobenzoic acid and 4-tert-butylphenol3.

Comparative Reaction Conditions (Selected Examples)

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃, Pd/C, 100°C | 2-Amino-4-nitrobenzoate derivative | 65–78% | 1 |

| Ester Hydrolysis | NaOH (1M), reflux | 2-Chloro-4-nitrobenzoic acid | >90% | 3 |

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-acid systems:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ without affecting the chloro substituent2.

-

Fe/HCl System : Iron in hydrochloric acid achieves partial reduction but may require precise pH control to avoid over-reduction4.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives1.

-

Buchwald–Hartwig Amination : Forms aryl amines with secondary amines, though steric hindrance from the tert-butyl group may necessitate higher catalyst loading2.

Key Catalytic Systems

| Reaction | Catalyst | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 80°C | 70–85% | 1 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100°C | 60–75% | 2 |

Photocatalytic Degradation

Studies on structurally similar nitroaromatics reveal that UV light with TiO₂ or ZnO catalysts degrades the nitro group into less toxic intermediates (e.g., NH₄⁺, CO₂)[^3]. The tert-butyl group may stabilize radical intermediates, altering degradation pathways[^3].

Steric and Electronic Effects

-

Steric Hindrance : The tert-butyl group reduces reactivity at the para position, favoring meta-substitution in electrophilic reactions2.

-

Electronic Effects : The nitro group’s electron-withdrawing nature increases the electrophilicity of the chloro-bearing carbon, enhancing substitution rates3.

Biological Interactions

While not a direct reaction, the compound’s nitro and chloro groups influence interactions with biological targets:

Scientific Research Applications

Antiproliferative Properties

Research indicates that 4-tert-butylphenyl 2-chloro-4-nitrobenzoate exhibits significant antiproliferative effects, particularly against human tumor cells. Studies have shown that this compound can selectively inhibit the growth of cancer cells while sparing healthy cells, making it a candidate for further development as an anticancer agent. The selectivity enhances its therapeutic potential in cancer therapy.

Case Study: In Vitro Testing

In vitro assays conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by approximately 50% at a concentration of 10 µM. This finding underscores its potential as a lead compound in cancer drug development.

Synthesis of Functional Materials

The compound is utilized in synthesizing various functional materials due to its unique chemical structure. Its reactivity allows for the formation of polymers and other advanced materials with specific properties tailored for applications in electronics and coatings.

Photocatalytic Properties

Studies have shown that this compound can act as a photocatalyst in degradation processes. Research indicates that different catalysts significantly affect its degradation rate in aqueous solutions, highlighting its potential use in environmental applications such as wastewater treatment.

Versatile Synthetic Pathways

The synthesis of this compound can be achieved through various methods, allowing for flexibility depending on the desired yield and purity. Common synthetic routes include nucleophilic substitution reactions involving appropriate precursors.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Chloro-4-nitrobenzoate Derivatives

Key Observations :

- Substituent Position : The 2-chloro-4-nitro substitution (as in the target compound) creates distinct electronic effects compared to para-substituted analogs like (4-chlorophenyl) 4-nitrobenzoate. The ortho-chloro group may induce steric hindrance, altering reactivity or crystal packing .

- Ester Group Influence : The tert-butylphenyl group increases molecular weight and lipophilicity (logP ~3–4 estimated) compared to ethyl esters (logP ~2.95) or morpholinium salts, which are more polar .

Physical and Chemical Properties

Table 2: Comparative Properties

Key Findings :

- Hydrogen Bonding : Morpholinium salts exhibit strong NH···O hydrogen bonds, enabling robust crystal structures and NLO activity. In contrast, the tert-butylphenyl group likely disrupts such interactions, favoring amorphous phases or altered material properties .

- Host-Guest Interactions : Bulky tert-butyl groups enhance hydrophobic interactions in aqueous media (e.g., AdTPP in ), but in supercritical CO₂, polarity dominates, reducing association constants .

Biological Activity

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the nitrobenzoate family, which is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound, particularly the presence of a tert-butyl group and a nitro group, contribute to its unique biological interactions.

The molecular formula of this compound is CHClNO. Its structure includes:

- Tert-butyl group : Provides steric hindrance and influences reactivity.

- Chloro group : May enhance biological activity through electrophilic interactions.

- Nitro group : Known to participate in redox reactions, potentially leading to reactive intermediates.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may interact with various cellular targets.

- Nucleophilic Substitution : The ester moiety can undergo nucleophilic substitution, releasing biologically active components.

- Electrophilic Aromatic Substitution : The phenyl ring can participate in electrophilic substitutions, altering its reactivity and interaction with enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, nitrobenzoate derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cell wall synthesis or function .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Nitrobenzoate derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions such as arthritis or inflammatory bowel disease .

Anticancer Potential

Nitrobenzoate compounds have been explored for their anticancer activities. They may exert effects by inducing apoptosis in cancer cells or inhibiting angiogenesis—processes critical for tumor growth and metastasis . For example, a related compound demonstrated the ability to impair vascular development in zebrafish models, indicating potential antiangiogenic properties .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of nitrobenzoate derivatives reported that compounds with similar structures significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on the anti-inflammatory effects of nitrobenzoate derivatives revealed that these compounds could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharides (LPS). This reduction suggests a potential mechanism for treating inflammatory diseases.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Nitrobenzoate Compound X8 | High | Moderate | High |

| IMB5476 (related compound) | Moderate | High | High |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate?

Answer:

A common approach involves esterification between 2-chloro-4-nitrobenzoic acid and 4-tert-butylphenol. Thionyl chloride (SOCl₂) is often used as a coupling agent to activate the carboxylic acid group, followed by reaction with the phenol derivative in an aprotic solvent (e.g., benzene or dichloromethane) under reflux conditions . Alternative methods include using chloroformate intermediates (e.g., nitrobenzyl chloroformate derivatives) to facilitate ester bond formation, as seen in analogous nitroaromatic ester syntheses . Purity optimization typically requires recrystallization from ethanol or column chromatography.

Basic: What analytical techniques are critical for characterizing structural and chemical purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and substituent positions (e.g., tert-butyl group at 4-position, nitro and chloro groups on the benzoate ring).

- IR Spectroscopy : Key peaks include C=O (ester carbonyl, ~1740 cm⁻¹), NO₂ asymmetric stretching (~1520 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm (suitable for nitro-aromatic absorption) .

- Elemental Analysis : Validate molecular formula (C₁₇H₁₆ClNO₄) with ≤0.3% deviation.

Advanced: How can factorial design improve reaction yield and selectivity?

Answer:

A 2³ factorial design can systematically optimize variables:

- Factors : Temperature (60–100°C), catalyst loading (e.g., DMAP, 0–5 mol%), and solvent polarity (toluene vs. DMF).

- Response Variables : Yield (%) and byproduct formation (e.g., hydrolyzed acid).

Statistical analysis (ANOVA) identifies significant interactions. For example, higher temperatures may increase esterification rates but promote nitro group reduction in polar solvents. This approach minimizes trial-and-error experimentation and maximizes resource efficiency .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the electronic effects of substituents:

- The electron-withdrawing nitro group at the 4-position activates the benzene ring for electrophilic attack but deactivates adjacent positions for nucleophilic substitution.

- Fukui indices identify reactive sites: The 2-chloro group exhibits higher electrophilicity compared to the nitro-substituted position.

These insights guide experimental design for functionalization (e.g., replacing Cl with amines or alkoxy groups) .

Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Answer:

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-tert-butylphenyl esters or nitrobenzoates) .

- Control Experiments : Synthesize a reference standard under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate solvent or humidity artifacts.

- Statistical Reproducibility : Replicate experiments ≥3 times with independent batches and report confidence intervals for key peaks or shifts .

Advanced: What methodologies assess hydrolytic stability under varying pH conditions?

Answer:

- Kinetic Studies : Monitor ester degradation via HPLC in buffered solutions (pH 1–13) at 25–60°C. Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydrolysis) to track cleavage pathways. Acidic conditions typically favor acid-catalyzed ester hydrolysis, while basic conditions promote saponification .

Advanced: How can the compound serve as a precursor for advanced materials?

Answer:

- Polymer Modification : Incorporate the ester into methacrylate monomers for UV-crosslinkable polymers. Track glass transition temperature (Tg) changes via DSC.

- Liquid Crystals : Attach mesogenic groups (e.g., biphenyl) to the nitro or tert-butyl positions. Characterize phase behavior using polarized optical microscopy and XRD .

Advanced: What strategies mitigate hazards during large-scale synthesis?

Answer:

- Thermal Risk Assessment : Use DSC to identify exothermic decomposition thresholds. For nitro compounds, maintain temperatures <100°C to avoid runaway reactions.

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ and adsorb nitro derivatives on activated carbon before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.